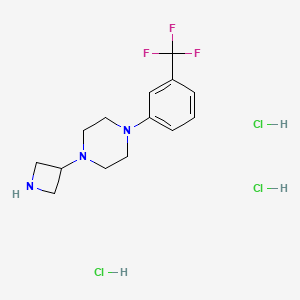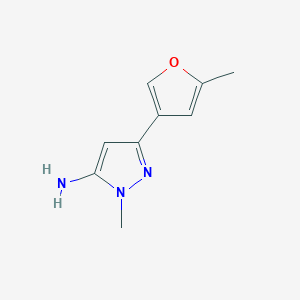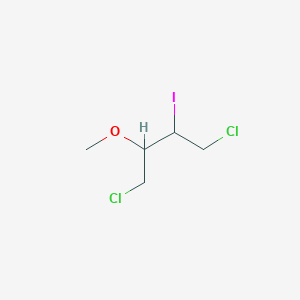
1,4-Dichloro-2-iodo-3-methoxybutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2-iodo-3-methoxybutane is an organic compound with the molecular formula C5H9Cl2IO It is a halogenated butane derivative, characterized by the presence of chlorine, iodine, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-iodo-3-methoxybutane typically involves multi-step organic reactions. One common method includes the halogenation of a suitable butane precursor, followed by the introduction of the methoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors and controlled environments to ensure consistent quality. The choice of reagents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1,4-Dichloro-2-iodo-3-methoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium hydroxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkenes.
科学的研究の応用
1,4-Dichloro-2-iodo-3-methoxybutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Dichloro-2-iodo-3-methoxybutane involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of halogen atoms makes it a reactive compound, capable of participating in nucleophilic substitution and other reactions. The methoxy group can influence the compound’s reactivity and stability, affecting its overall behavior in different environments.
類似化合物との比較
Similar Compounds
1,4-Dichloro-2-iodobutane: Lacks the methoxy group, leading to different reactivity and applications.
1,4-Dichloro-3-methoxybutane:
2-Iodo-3-methoxybutane: Lacks the chlorine atoms, resulting in distinct reactivity patterns.
Uniqueness
1,4-Dichloro-2-iodo-3-methoxybutane is unique due to the combination of chlorine, iodine, and methoxy groups in its structure. This combination imparts specific reactivity and potential applications that are not shared by its similar compounds. The presence of multiple halogen atoms and a methoxy group makes it a versatile compound in various chemical reactions and research applications.
特性
分子式 |
C5H9Cl2IO |
|---|---|
分子量 |
282.93 g/mol |
IUPAC名 |
1,4-dichloro-2-iodo-3-methoxybutane |
InChI |
InChI=1S/C5H9Cl2IO/c1-9-5(3-7)4(8)2-6/h4-5H,2-3H2,1H3 |
InChIキー |
WQUNEZGPTWQKAZ-UHFFFAOYSA-N |
正規SMILES |
COC(CCl)C(CCl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


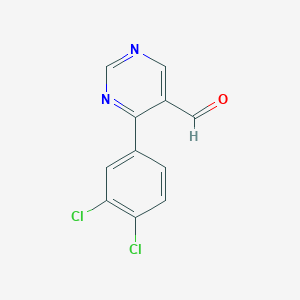
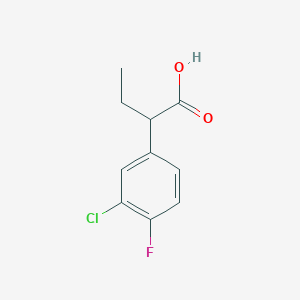
![7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13090071.png)
![2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13090078.png)
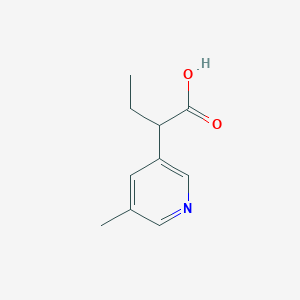
![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropan-1-amine](/img/structure/B13090081.png)
![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)
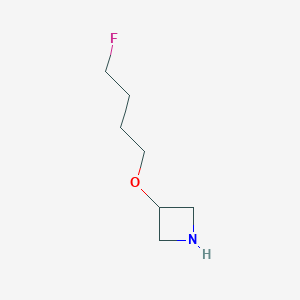

![3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13090108.png)
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
